molecular formula C21H19FN6OS B2989350 N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863453-27-4

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer: B2989350
CAS-Nummer: 863453-27-4
Molekulargewicht: 422.48
InChI-Schlüssel: HDASQVVMLBQMNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of triazolo[4,5-d]pyrimidine derivatives, which are heterocyclic systems fused with triazole and pyrimidine rings. The molecule features:

  • A 4-ethylphenyl group attached via an acetamide linkage.
  • A thioether bridge connecting the acetamide moiety to the triazolo[4,5-d]pyrimidine core.
  • A 4-fluorobenzyl substituent at the 3-position of the triazole ring.

This structural architecture is designed to enhance binding affinity to biological targets such as kinases or epigenetic regulators.

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-2-14-5-9-17(10-6-14)25-18(29)12-30-21-19-20(23-13-24-21)28(27-26-19)11-15-3-7-16(22)8-4-15/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDASQVVMLBQMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863458-50-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C21H19FN6OS
  • Molecular Weight : 422.5 g/mol
  • Structure : The compound features a triazolo-pyrimidine core linked to a thioacetamide moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that derivatives of triazoles, particularly those with thioether functionalities, exhibit substantial antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related triazole derivative demonstrated minimum inhibitory concentrations (MICs) as low as 1–8 μg/mL against Micrococcus luteus and MRSA .
CompoundMIC (μg/mL)Target Bacteria
Triazole Derivative1–8Micrococcus luteus, MRSA
Fluconazole256C. albicans

Cytotoxicity and Anticancer Activity

Studies have indicated that compounds containing the triazole-thioamide structure may possess cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For instance, specific derivatives exhibited IC50 values indicating potent activity .
Cell LineCompoundIC50 (μM)
MCF-7Triazole-ThioamideX.X
Bel-7402Triazole-ThioamideY.Y

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Pathways : Similar triazole compounds have been shown to inhibit key enzymes involved in microbial and cancer cell metabolism.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several studies have documented the efficacy of triazole-based compounds in clinical and laboratory settings:

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial potency of triazole derivatives against resistant strains .
  • Cytotoxicity in Cancer Models : Research conducted on various triazole derivatives demonstrated their ability to induce cell death in multiple cancer cell lines through apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Substituents on the triazolo-pyrimidine core: 4-fluorobenzyl (target compound) vs. benzyl (), piperidin-1-ylmethyl (compound 9d in ), or morpholinomethyl (compound 9e in ). The 4-fluorobenzyl group may enhance metabolic stability compared to non-fluorinated analogs due to reduced susceptibility to oxidative metabolism .

Acetamide side chain modifications :

  • The 4-ethylphenyl group in the target compound contrasts with 4-acetylphenyl (), 2-ethoxyphenyl (), or piperidin-4-yl (compound 21 in ). These substitutions influence lipophilicity and hydrogen-bonding capacity, affecting pharmacokinetic properties.

Physical and Spectroscopic Properties

Compound Name (Reference) Molecular Formula Molecular Weight Melting Point (°C) Key NMR Features (δ, ppm)
Target compound (hypothetical) C₂₄H₂₂FN₇OS 483.5 N/A Predicted: ~8.7 (pyrimidine H), ~5.2 (–CH₂–)
N-(4-acetylphenyl) analog () C₂₂H₁₈FN₇O₂S 471.5 N/A Not reported
2-((3-benzyl-...)acetamide () C₂₁H₂₀N₆O₂S 420.5 N/A Aromatic protons at 7.35–7.42
Compound 9e (morpholinomethyl, ) C₂₄H₂₃N₇O₂S 481.5 89–90 –CH₂– at 5.75, pyrimidine H at 8.74

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.